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Compound of Interest

Compound Name: ALC67

Cat. No.: B13446621

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of
ALC67, a novel lipophilic camptothecin analogue also known as AR-67 and silatecan. ALC67
is a potent topoisomerase | inhibitor under investigation for its antitumor activities. This
document synthesizes available data on its absorption, distribution, metabolism, and excretion
(ADME), details relevant experimental methodologies, and visualizes its mechanism of action.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of ALC67 has been characterized in both preclinical models and
human clinical trials. A population pharmacokinetic analysis of a phase 1 clinical trial in cancer
patients with solid tumors revealed that a two-compartment model best describes the
disposition of ALC67.[1][2]

Human Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of ALC67 in adult cancer
patients following intravenous administration.
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Parameter Value Unit Reference
Clearance (CL) 32.2 L/h [1112]
Inter-compartmental
28.6 L/h [1][2]
Clearance (Q)
Central Volume of
o 6.83 L [1]12]
Distribution (V1)
Peripheral Volume of
o 25.0 L [1]I2]
Distribution (V2)
Protein Binding
954+1.8 % [1]
(lactone form)
Protein Binding
89.7+3.2 % [1]

(carboxylate form)

Age has been identified as a significant covariate affecting the central volume of distribution.[1]

[2]

Preclinical Pharmacokinetic Parameters

Preclinical studies in mice have also been conducted to evaluate the pharmacokinetics of
ALCG67.

Species Parameter Value Unit Reference
Plasma

Mouse Elimination Half- 33 min [3]
life (t%2)
Volume of

o ~15-fold smaller
Distribution at
Mouse than - [3]
Steady State

Camptothecin
(Vss)
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Absorption, Distribution, Metabolism, and Excretion

(ADME) Profile
Absorption and Bioavailability

ALCG67 is a lipophilic compound, which is a key characteristic influencing its absorption.[4]
Preclinical studies in rats have investigated its oral bioavailability. The absorption of ALC67 is
thought to be influenced by the solubility of its active lactone form and its interaction with efflux
transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in
the gastrointestinal tract.[5]

Distribution

Following administration, ALC67 distributes into a central and a peripheral compartment.[1][2]
Despite its high lipophilicity, the volume of distribution appears to be limited, which is consistent
with its high protein binding.[1][4] Preclinical studies in mice have shown that the tissue
distribution is similar when formulated in either Cremophor EL or SBE-3-CD.[5]

Metabolism

In vitro studies have shown that the active lactone form of ALC67 is preferentially metabolized
over its inactive carboxylate form. The metabolism of ALC67 is mediated by both Phase | and
Phase Il enzymes.

Phase | Metabolism (CYP450 Isoforms):
e CYP3AS5 (highest activity)

e CYP3A4

« CYP1Al1

e CYP1A2

Phase Il Metabolism (UGT Isoforms):

o UGT1AS8 (extrahepatic)
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o UGT1AY (extrahepatic)
e UGT1Al (weak interaction)

The primary sites of metabolism are suggested to be the liver and the gastrointestinal
epithelium.[1][6] The involvement of extrahepatic UGT enzymes may contribute to a lower
incidence of gastrointestinal toxicity compared to other camptothecins.[6]

Excretion

Limited data is available on the complete mass balance and excretion routes of ALC67.
However, analysis of patient urine samples from a phase 1 clinical trial indicated that only a
small fraction of the administered dose is excreted as unchanged drug in the urine
(approximately 3.02 + 1.28%).[6] The presence of glucuronide and oxidized metabolites has
been detected in urine in minimal amounts.[6]

Experimental Protocols
Population Pharmacokinetic Analysis in Humans

Study Design: A phase 1, open-label, dose-escalation study was conducted in adult patients
with refractory or metastatic solid malignancies.[1][2]

Dosing Regimen: ALC67 was administered as a 1-hour intravenous infusion daily for five
consecutive days, every 21 days.[1]

Pharmacokinetic Sampling: Serial blood samples were collected at specified time points before,
during, and after the infusion on days 1 and 5 of the first cycle.

Bioanalytical Method: Plasma concentrations of ALC67 (both lactone and carboxylate forms)
were determined using a validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method.

Data Analysis: A population pharmacokinetic model was developed using a non-linear mixed-
effects modeling approach to estimate PK parameters and identify significant covariates.[1]
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Phase 1 Clinical Trial Workflow
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Population Pharmacokinetic Study Workflow

In Vitro Topoisomerase I Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the relaxation of
supercoiled plasmid DNA by topoisomerase I.
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Materials:

Human Topoisomerase | enzyme

e Supercoiled plasmid DNA (e.g., pBR322)

o Assay buffer (containing Tris-HCI, EDTA, KCI, DTT, glycerol)

e Test compound (ALC67) dissolved in a suitable solvent (e.g., DMSO)

o Stop solution/loading dye (containing Sarkosyl, bromophenol blue, glycerol)
e Agarose gel

o DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

e Prepare reaction mixtures on ice containing assay buffer, supercoiled plasmid DNA, and
varying concentrations of ALC67.

« Initiate the reaction by adding human Topoisomerase | enzyme.

e Include a "no enzyme" control and an "enzyme only" (no inhibitor) control.
 Incubate the reactions at 37°C for 30 minutes.

» Stop the reaction by adding the stop solution/loading dye.

e Load the reaction mixtures onto an agarose gel and perform electrophoresis.
» Stain the gel and visualize the DNA bands under a UV transilluminator.
Analysis of Results:

* No Enzyme Control: A single, fast-migrating band of supercoiled DNA.

e Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.
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o ALC67-Treated Samples: Inhibition of topoisomerase | activity is indicated by a dose-
dependent increase in the intensity of the supercoiled DNA band and a corresponding
decrease in the relaxed DNA band.

Mechanism of Action and Signaling Pathway

ALCG67 is a topoisomerase | inhibitor.[7][8] Its mechanism of action involves binding to the
topoisomerase I-DNA covalent complex, which stabilizes this complex and prevents the re-
ligation of the single-strand DNA break created by the enzyme.[7] When the DNA replication
machinery encounters this stabilized complex, it leads to the formation of lethal double-strand
DNA breaks.[7] This DNA damage triggers a cellular response cascade, ultimately leading to
cell cycle arrest and apoptosis.[9]

The DNA damage response (DDR) to topoisomerase | inhibition involves the activation of key
sensor kinases, primarily Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related
(ATR).[10][11][12] These kinases, in turn, phosphorylate and activate downstream checkpoint
kinases, Chk2 and Chk1, respectively.[12][13] This signaling cascade leads to the activation of
downstream effectors, such as p53, which orchestrate cell cycle arrest and the induction of
apoptosis.[14]
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Mechanism of Action and Downstream Signaling of ALC67
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Conclusion

ALCG67 is a promising topoisomerase | inhibitor with a distinct pharmacokinetic profile
characterized by high lipophilicity and significant protein binding. Its disposition is well-
described by a two-compartment model, with metabolism mediated by hepatic and extrahepatic
enzymes. The mechanism of action, involving the stabilization of the topoisomerase I-DNA
complex and subsequent induction of DNA damage and apoptosis, provides a strong rationale
for its development as an anticancer agent. Further research is warranted to fully elucidate its
ADME properties and to optimize its therapeutic use in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Population Pharmacokinetic Analysis of AR-67, a Lactone Stable Camptothecin Analogue,
in Cancer Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

o 2. Population pharmacokinetic analysis of AR-67, a lactone stable camptothecin analogue, in
cancer patients with solid tumors - PubMed [pubmed.ncbi.nim.nih.gov]

» 3. Antitumor activities and pharmacokinetics of silatecans DB-67 and DB-91 - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 4.researchgate.net [researchgate.net]

¢ 5. Pharmacokinetic modeling of the blood-stable camptothecin analog AR-67 in two different
formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. Metabolic Pathways of the Camptothecin Analog AR-67 - PMC [pmc.ncbi.nlm.nih.gov]
e 7. Facebook [cancer.gov]
o 8. medchemexpress.com [medchemexpress.com]

* 9. Anovel topoisomerase | inhibitor DIA-001 induces DNA damage mediated cell cycle arrest
and apoptosis in cancer cell - PMC [pmc.ncbi.nim.nih.gov]

e 10. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin,
ST1968 - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b13446621?utm_src=pdf-body
https://www.benchchem.com/product/b13446621?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6713628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6713628/
https://pubmed.ncbi.nlm.nih.gov/30820810/
https://pubmed.ncbi.nlm.nih.gov/30820810/
https://pubmed.ncbi.nlm.nih.gov/19643180/
https://pubmed.ncbi.nlm.nih.gov/19643180/
https://www.researchgate.net/publication/231557672_The_Novel_Silatecan_7-tert-Butyldimethylsilyl-10-Hydroxycamptothecin_Displays_High_Lipophilicity_Improved_Human_Blood_Stability_and_Potent_Anticancer_Activity
https://pubmed.ncbi.nlm.nih.gov/31292985/
https://pubmed.ncbi.nlm.nih.gov/31292985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3063719/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/silatecan-ar-67
https://www.medchemexpress.com/silatecan.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7048980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7048980/
https://pubmed.ncbi.nlm.nih.gov/20042274/
https://pubmed.ncbi.nlm.nih.gov/20042274/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13446621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 11. researchgate.net [researchgate.net]

e 12. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a
result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC
[pmc.ncbi.nlm.nih.gov]

o 13. researchgate.net [researchgate.net]
e 14. aacrjournals.org [aacrjournals.org]

 To cite this document: BenchChem. [The Pharmacokinetic Profile of ALC67: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13446621#alc67-pharmacokinetic-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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